molecular formula C12H26Cl2N2 B2448408 N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride CAS No. 1820608-79-4

N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride

Cat. No. B2448408
CAS RN: 1820608-79-4
M. Wt: 269.25
InChI Key: VVTRPOYNLOEQNF-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride, also known as DMXAA, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in cancer treatment. DMXAA was first synthesized in the 1990s and has since been studied for its ability to induce tumor regression and improve the effectiveness of chemotherapy.

Scientific Research Applications

Synthesis and Biological Evaluation

  • N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride and related compounds have been synthesized and evaluated for their biological activities. For instance, analogs of this compound demonstrated significant inhibition of cancer cell growth in human cancer cells grown in tissue culture (Rice, Sheth, & Wheeler, 1973).

Immunosuppressive Activity

  • Related azaspiro compounds have been reported to possess antiarthritic and suppressor cell-inducing activity, suggesting their potential utility in autoimmune diseases and tissue transplantation (Badger et al., 1990).

Application in Peptide Synthesis

  • Derivatives of N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride have been used as reagents in peptide synthesis. For example, a compound was utilized for the synthesis of N-protected amino acid esters, which are valuable in peptide synthesis (Rao et al., 2016).

Electrocatalytic Oxidation of Amines

  • Chiral derivatives of azaspiro compounds have been used in the electrocatalytic oxidation of racemic amines, contributing to the field of asymmetric synthesis (Kashiwagi et al., 1999).

Synthesis of Novel Spirocyclic Compounds

  • Research has focused on the synthesis of new spirocyclic compounds, including diazaspiro[5.5]undecane derivatives, which have applications in the development of novel pharmaceutical and biological compounds (Islam et al., 2017).

Polymer Synthesis

  • N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride and its derivatives have been utilized in the synthesis of polymers, demonstrating the compound's versatility in material science (Pryde et al., 1962).

properties

IUPAC Name

N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-14(2)11-3-5-12(6-4-11)7-9-13-10-8-12;;/h11,13H,3-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTRPOYNLOEQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2(CC1)CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride

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